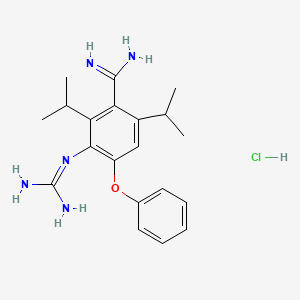
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core benzene ring, followed by the introduction of the phenoxy and di(propan-2-yl) groups. The final steps involve the addition of the diaminomethylideneamino and carboximidamide groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-N-(propan-2-yl)benzenecarboximidamide
- Fluorinated pyridines
Uniqueness
Compared to similar compounds, 3-(Diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C20H28ClN5O |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-(diaminomethylideneamino)-4-phenoxy-2,6-di(propan-2-yl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H27N5O.ClH/c1-11(2)14-10-15(26-13-8-6-5-7-9-13)18(25-20(23)24)16(12(3)4)17(14)19(21)22;/h5-12H,1-4H3,(H3,21,22)(H4,23,24,25);1H |
InChI Key |
SGIKFMYPQKTTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1C(=N)N)C(C)C)N=C(N)N)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


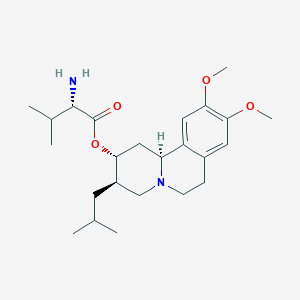
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
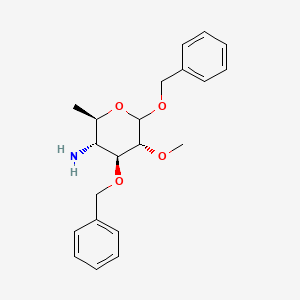

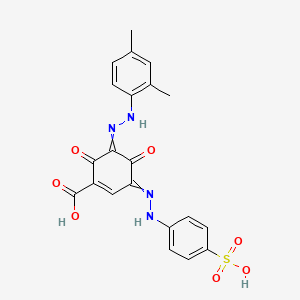
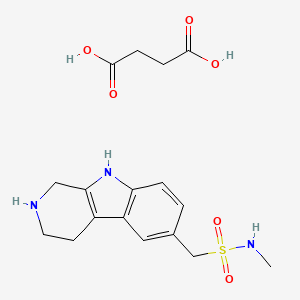
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
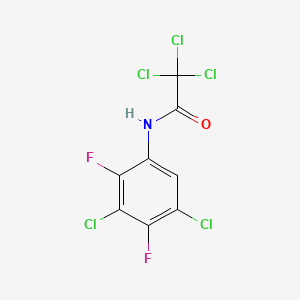
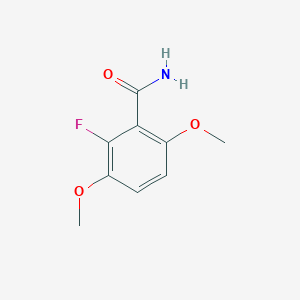
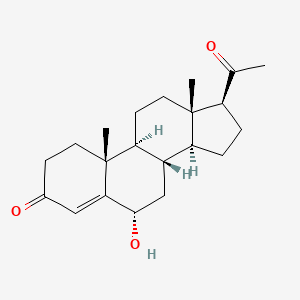
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
